Anthradan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H39NO |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-[6-(dihexylamino)anthracen-2-yl]propan-1-one |
InChI |
InChI=1S/C29H39NO/c1-4-7-9-11-17-30(18-12-10-8-5-2)28-16-15-24-19-26-21-25(29(31)6-3)14-13-23(26)20-27(24)22-28/h13-16,19-22H,4-12,17-18H2,1-3H3 |
InChI Key |
IGGBMFJKMZGBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(=O)CC |
Synonyms |
6-propionyl-2-(dihexylamino)anthracene anthradan |
Origin of Product |
United States |
Synthetic Methodologies for Anthradan and Its Analogues
Strategic Design of Anthradan Derivatives with Tuned Electronic Conjugation
The strategic design of this compound derivatives centers on establishing a "push-pull" electronic conjugation system across the anthracene (B1667546) core. This involves the precise placement of electron-donating and electron-withdrawing groups to modulate the molecule's electronic structure and, consequently, its photophysical characteristics alfa-chemistry.com.
Rationalization of Molecular Design through Electron-Withdrawing and Electron-Donating Group Variation
This compound exemplifies this design principle by incorporating an electron-donating dihexylamino group and an electron-withdrawing propionyl or cyano group at the 2,6-positions of the anthracene scaffold alfa-chemistry.com. This donor-acceptor arrangement across the extended π-system leads to significant charge-transfer characteristics. The introduction of such groups perturbs the electronic structures of anthracene derivatives, leading to enhanced electron-accepting ability and a decrease in the HOMO-LUMO energy gap nih.gov. For instance, certain anthracene derivatives with specific side substitutes exhibit red-shifted UV/visible absorption and emission spectra compared to unsubstituted anthracene, resulting in luminescence in the blue-green region with high quantum yields (over 90%) nih.gov.
The impact of different substituents on the electronic properties of anthracene derivatives is crucial for their application. For example, the choice of fluorinated phenyl moieties in 2,6-disubstituted anthracenes can influence electrochemical properties, while optical behavior may remain largely unaffected fishersci.se.
Table 1: Electronic Properties of Selected Anthracene Derivatives
| Compound Type | Substituent Effect | HOMO Energy Level (eV) | LUMO Energy Level (eV) | HOMO-LUMO Gap (eV) | Optical Property | Reference |
| Unsubstituted Anthracene | - | - | -1.633 | - | Absorption/Emission ~350-400 nm | alfa-chemistry.comnih.gov |
| DBMA (Anthracene derivative) | Benzol-imidazol, Pyrrolo-pyridine | - | -2.474 | Decreased | Blue-green emission, Red-shifted | nih.gov |
| DAA (Anthracene derivative) | Benzol-imidazol, Pyrrolo-pyridine | Higher than DBMA | -1.982 | Decreased | Blue-green emission, Red-shifted | nih.gov |
| 2,6-Donor-Acceptor Anthracenes (e.g., this compound) | Electron-donating (dihexylamino), Electron-withdrawing (propionyl/cyano) | - | - | - | Bathochromically shifted absorption/emission | labsolu.canih.govalfa-chemistry.comfishersci.com |
Building the Anthracene Tricyclic Fused Ring System for 2,6-Disubstitution
The construction of the anthracene tricyclic fused ring system, particularly for 2,6-disubstitution, is a cornerstone of this compound synthesis. A common and versatile approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling. This method utilizes 2,6-dibromoanthracene (B67020) as a starting material, which can be reacted with various boronic acids (e.g., 2-fluorophenylboronic acid) to yield 2,6-disubstituted anthracenes fishersci.se.
Another key intermediate for exploring new 2,6-disubstituted derivatives is anthracene ditriflate. This intermediate allows for diverse coupling reactions, including palladium-catalyzed coupling with thiols to produce bis(thiohexyl)anthracene or Sonogashira coupling with alkynes to yield bisalkyne derivatives. Beyond these specific methods, general synthetic routes to substituted anthracenes encompass Friedel-Crafts reactions, Elbs reactions, aromatic cyclodehydration, and Bradsher-type reactions.
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound critically relies on the availability and transformation of specific precursors, notably 2,6-diaminoanthraquinone (B87147).
Synthesis from 2,6-Diaminoanthraquinone: Reduction and Functionalization
The primary synthetic route to this compound commences with 2,6-diaminoanthraquinone labsolu.canih.govalfa-chemistry.comfishersci.com. A pivotal step in this pathway is the reduction of 2,6-diaminoanthraquinone to 2,6-diaminoanthracene. Various reduction conditions have been explored for this transformation:
Direct reduction with zinc powder often yields a mixture of the desired product and 9,10-dihydro-2,6-diaminoanthracene.
Protection of the amine groups followed by borohydride (B1222165) reduction and deprotection can provide the target product in yields ranging from 14% to 50%.
An optimized method involves the reduction of 2,6-diaminoanthraquinone to 2,6-diaminoanthrone using tin powder in quantitative yield, followed by further reduction of the anthrone (B1665570) to 2,6-diaminoanthracene in 55-65% yield.
Once 2,6-diaminoanthracene is obtained, subsequent functionalization steps are performed to introduce the desired electron-withdrawing groups. For instance, the synthesis of 2-cyano-6-(dihexylamino)anthracene involves treating 2-bromo-6-dihexylaminoanthracene with cuprous cyanide alfa-chemistry.com. Subsequently, 2-propionyl-6-(dihexylamino)anthracene (this compound) can be prepared by reacting the cyano compound with ethylmagnesium chloride, followed by hydrolysis of the imine intermediate alfa-chemistry.com.
Conversion Pathways from Anthraquinones to Anthracenes
The conversion of anthraquinones to anthracenes is a well-established synthetic strategy, often employed to prepare substituted anthracenes. This transformation typically involves the reduction of the anthraquinone (B42736) core. Various reducing agents can be utilized, such as zinc in the presence of pyridine (B92270) or sodium hydroxide. A key advantage of this methodology is that the reactive 9 and 10 positions of the anthracene are protected during the anthraquinone stage, thereby directing substitution to other rings of the anthracene system. While anthraquinones can be formed from anthracenes through oxidation, the synthetic challenge for this compound lies in the controlled reduction of the anthraquinone precursor to the anthracene framework.
Direct and Regioselective Functionalization Approaches
Direct functionalization of the anthracene core can be challenging due to its reactivity. Electrophilic substitution on unsubstituted anthracene typically occurs at the 9-position. To achieve substitution at other positions, indirect methods, often starting from anthraquinone derivatives, are frequently employed.
However, advancements in synthetic chemistry have enabled more direct and regioselective functionalization approaches for anthracene and its derivatives. For example, N-directed electrophilic borylation of polycyclic aromatic hydrocarbons (PAHs), including anthracene derivatives, has emerged as a powerful method to introduce boron-nitrogen Lewis pairs with high regioselectivity, thereby modulating their optical and electronic properties. This approach can influence the HOMO-LUMO gap and lead to desirable emissive properties.
Furthermore, Friedel-Crafts acylation has been successfully applied to synthesize analogues of this compound, such as 1-(6-(dihexylamino)anthracen-1-yl)propan-1-one and 1-(7-(dihexylamino)anthracen-1-yl)propan-1-one, starting from 2-aminoanthracene-9,10-dione. This highlights the potential for regioselective acylation to introduce the electron-withdrawing propionyl group at specific positions on the anthracene core, even in the presence of other functional groups.
Exploration of Other Direct Amination and Substitution Reactions
Beyond Friedel-Crafts reactions, other direct amination and substitution reactions are integral to constructing the this compound scaffold. The synthesis of this compound frequently begins with 2,6-diaminoanthraquinone, indicating that the amino functionalities are often incorporated early in the synthetic route. researchgate.netresearchgate.netnih.govacs.orgnih.gov
Amination reactions, particularly for producing aminoanthraquinone derivatives, can be achieved through nucleophilic substitution reactions. mdpi.com These reactions may utilize catalysts such as PhI(OAc)₂, and the choice of solvent and reaction time can significantly influence the yield and product distribution. mdpi.com For example, direct amination of certain anthraquinone derivatives with butylamine (B146782) in the presence of PhI(OAc)₂ has been shown to produce aminoanthraquinones, with the butylamino group substituting at ortho positions or replacing hydroxyl groups. mdpi.com
Another approach to introduce amine functionalities involves reductive amination. This method is effective for synthesizing substituted amines by forming an imine intermediate from an aldehyde or ketone, which is then reduced to the corresponding amine. masterorganicchemistry.com This strategy is particularly useful for avoiding issues of multiple alkylations often encountered in direct alkylation of amines. masterorganicchemistry.com While direct amination of aromatic C-H bonds is also a developing field, often involving electrophilic aminium radicals, its specific application to the core this compound structure would depend on the presence of suitable C-H bonds and the desired regioselectivity. whiterose.ac.uk
Optimization of Synthetic Routes for Scalability and Yield
The optimization of synthetic routes for compounds like this compound is a critical phase in chemical development, focusing on enhancing efficiency, maximizing yield, and ensuring purity, especially when transitioning from laboratory-scale synthesis to larger production scales. vipragen.comadesisinc.com This process, often referred to as route scouting and optimization, involves a meticulous examination of identified synthetic pathways. vipragen.comadesisinc.comspirochem.com
Key aspects of route optimization include:
Reaction Conditions: Meticulous adjustment of parameters such as temperature, pressure, solvent choice, and reagent stoichiometry to achieve optimal conversion and selectivity. vipragen.comadesisinc.com
Purification Methods: Developing robust and efficient purification techniques to isolate the desired product with high purity, minimizing losses and simplifying downstream processing. vipragen.comlboro.ac.uk
Scalability involves a smooth transition from small-scale laboratory synthesis to larger production volumes, which can range from grams to kilograms or even tons. vipragen.comspirochem.comyoutube.com This transition necessitates careful consideration of equipment compatibility, safety protocols, and cost-effectiveness. vipragen.comadesisinc.com For instance, processes identified during route optimization are scaled up by adjusting reaction volumes, temperatures, and pressures to ensure reproducibility and quality at a larger scale. vipragen.com
Recent advancements in process chemistry, such as the integration of computer-aided retrosynthesis (CAR) and continuous flow chemistry, have demonstrated significant potential in optimizing synthetic pathways for active pharmaceutical ingredients (APIs), a principle directly applicable to complex organic molecules like this compound. lboro.ac.uk For example, transitioning from traditional batch synthesis to continuous flow has shown to lead to substantial enhancements, including isolated yields of up to 95% under optimized conditions and reduced reaction times. lboro.ac.uk This approach also improves the environmental footprint of the process, aligning with green chemistry principles. adesisinc.comspirochem.comlboro.ac.uk
Synthetic Pathways to Differentiate Donor and Acceptor Moieties
This compound is characterized by its 2,6-donor-acceptor anthracene structure, a design crucial for its properties as a solvatochromic fluorophore. researchgate.netnih.govacs.orgnih.govamanote.comkuleuven.be The synthetic pathways are specifically designed to differentiate and strategically place these electron-donating (donor) and electron-withdrawing (acceptor) moieties on the anthracene core.
The fundamental differentiation begins with the choice of starting material, often 2,6-diaminoanthraquinone. researchgate.netresearchgate.netnih.govacs.orgnih.gov This precursor inherently provides two reactive sites, which can be selectively functionalized. In the case of this compound (2-propionyl-6-(dihexylamino)anthracene), the electron-donating dihexylamino group is typically located at the 2-position, while the electron-withdrawing propionyl group is situated at the 6-position. acs.org
The synthetic strategy involves:
Introduction of the Donor Moiety: The amine functionality, which acts as the electron donor, is often present from the initial precursor (e.g., 2,6-diaminoanthraquinone) or introduced through amination reactions. Subsequent alkylation, such as dihexylation of the amino group, forms the specific dihexylamino donor. acs.org
Introduction of the Acceptor Moiety: The electron-withdrawing group, such as the propionyl or cyano group, is introduced at the other strategic position, typically the 6-position, through reactions like Friedel-Crafts acylation or cyanation. researchgate.netacs.org The sequence of these steps is critical to ensure regioselectivity and avoid undesired side reactions or functional group incompatibilities. For instance, the synthesis of this compound involves the conversion of a bromo-substituted anthracene to a cyano derivative, followed by a Grignard reaction and hydrolysis to yield the propionyl group. acs.org
This deliberate placement of a strong electron donor (dihexylamino) and a strong electron acceptor (propionyl or cyano) across the anthracene backbone at the 2,6-positions maximizes the charge-transfer character of the fluorophore, leading to its pronounced polarity-sensitive emission and long-wavelength absorption. acs.orgnih.gov The synthetic pathways are thus tailored to achieve this specific push-pull electronic conjugation. researchgate.netacs.orgnih.gov
Mechanistic Spectroscopic and Photophysical Investigations of Anthradan
Understanding Polarity-Sensitive Emission and Solvatochromism Mechanisms
Anthradan exhibits a pronounced environmental sensitivity in its emission, comparable to that of PRODAN. nih.gov This sensitivity is manifested as solvatochromism, where the absorption and emission maxima shift significantly depending on the solvent's polarity. nih.gov In low-polarity solvents like hexane (B92381) and toluene, this compound displays a charge-transfer absorption band with some structural features, which broadens into a single band in higher-polarity solvents. nih.gov Its absorption maximum shifts from 439 nm in hexane to 464 nm in ethylene (B1197577) glycol. nih.gov
Role of Specific Dye-Solvent Interactions and Hydrogen Bonding
The solvatochromic behavior of this compound is primarily driven by the reorientation of the solvent dipole around the fluorophore's excited-state dipole moment. nih.gov Upon excitation from the ground state to the excited state, the solvent molecules rearrange to stabilize the newly formed, more polar excited state, leading to a red shift in the emission as solvent polarity increases. nih.gov This effect is influenced by the solvent's refractive index and relative dielectric constant, as described by the Lippert equation. nih.gov
Specific interactions, such as hydrogen bonding, play a crucial role, particularly in protic solvents. nih.gov In hydrogen-bond-donating (HBD) solvents, interactions occur through both dipole-dipole forces and hydrogen bonding, whereas in non-HBD solvents, dipole-dipole interactions are the primary mechanism of solvation. The strong decrease in fluorescence quantum yields observed in polar protic solvents for similar dyes can be attributed to increased non-radiative deactivation rates, potentially originating from intermolecular proton transfer phenomena. nih.gov
Excited-State Dipole Moment Determination and Correlation with Solvent Polarity
The excited-state dipole moment of this compound, a key parameter in understanding its solvatochromism, can be determined using solvatochromic methods, such as the Lippert equation, which correlates the Stokes shift with solvent polarity. nih.gov Studies on similar push-pull systems indicate that the excited-state dipole moments are significantly higher than their corresponding ground-state values, suggesting a substantial redistribution of π-electron densities in the more polar excited state.
For this compound, the Lippert plot slopes demonstrate its sensitivity to solvent polarity. In aprotic solvents, the slope is approximately 5921 cm⁻¹, while in protic solvents, it is considerably steeper at 10656 cm⁻¹. nih.gov This difference highlights the additional specific interactions, such as hydrogen bonding, that occur in protic environments. nih.gov
Table 1: Absorption and Emission Maxima of this compound (Compound 13) in Various Solvents nih.gov
| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) |
| Hexane | 439 | 529 |
| Toluene | 445 | 547 |
| Chloroform | 451 | 573 |
| THF | 453 | 586 |
| Acetone (B3395972) | 456 | 598 |
| Ethanol | 458 | 607 |
| DMSO | 464 | 623 |
| Ethylene Glycol | 464 | 625 |
Table 2: Lippert Plot Slopes for this compound and PRODAN nih.gov
| Fluorophore | Solvent Type | Lippert Plot Slope (cm⁻¹) | R² Value |
| This compound | Aprotic | 5921 | 0.9233 |
| This compound | Protic | 10656 | 0.6845 |
| PRODAN | Aprotic | 10162 | 0.9933 |
| PRODAN | Protic | 12803 | 0.5627 |
Fluorescence Quantum Yield Determinants and Efficiency Mechanisms
This compound exhibits high fluorescence quantum yields across a range of solvents. nih.govnih.gov This property is crucial for its utility as a fluorophore.
Factors Influencing Emission Strength and Photostability
The fluorescence quantum yields of this compound in solvents like toluene, ethanol, and acetone are comparable, showing no obvious trends related to solvent polarity in these specific cases. nih.gov However, a strong decrease in fluorescence quantum yields has been observed for similar dyes in polar protic solvents. nih.gov This reduction is often linked to an increase in non-radiative deactivation rates, which can arise from phenomena such as twisted intramolecular charge transfer (TICT) or intermolecular proton transfer. nih.gov
Regarding photostability, initial single-molecule analyses of this compound in poly(methyl methacrylate) (PMMA) films demonstrated that individual this compound molecules are visible under epifluorescence imaging. nih.gov Despite this, further development is needed to enhance the photostability of these molecules for robust applications. nih.gov
Comparison with Naphthalene (B1677914) Analogues (e.g., PRODAN) and Other Fluorochromic Cores
This compound is structurally related to PRODAN, serving as its benzologue. nih.govnih.govnih.gov A significant advantage of this compound over PRODAN is its red-shifted absorption and emission bands, which are approximately 100 nm longer than those of PRODAN. nih.gov This spectral shift moves this compound's excitation wavelengths into the visible region, effectively avoiding the autofluorescence commonly encountered in biological systems and making it more suitable for biological imaging applications. nih.govnih.gov
Despite the difference in absorption wavelength, this compound and PRODAN exhibit similar sensitivity to solvent polarity, as evidenced by comparable slopes in their Lippert plots, particularly for aprotic solvents. nih.gov Both are classified as push-pull dyes, characterized by a large excited-state dipole moment that contributes to their high sensitivity to environmental polarity.
Beyond naphthalene analogues, researchers have explored other fluorochromic cores, such as pyrene (B120774) and fluorene (B118485), to achieve improved spectroscopic properties. The extended π-conjugation in anthracene-based dyes like this compound, similar to pyrene and fluorene analogues, generally leads to red-shifted emission and absorption and comparable solvatochromism effects due to stronger intramolecular charge transfer (ICT).
Table 3: Fluorescence Quantum Yields of this compound (Compound 13) in Selected Solvents nih.gov
| Solvent | Quantum Yield |
| Toluene | 0.72 |
| Ethanol | 0.61 |
| Acetone | 0.63 |
Electron Transfer Mechanisms in Excited States
Electron transfer mechanisms play a critical role in the excited-state dynamics of anthracene (B1667546) derivatives like this compound. In related anthracene-BODIPY dyads, photoinduced electron transfer (PeT) can lead to the formation of charge-separated states (CSS). The recombination of these CSS can subsequently generate locally excited triplet states.
In the context of interactions with biological molecules, such as DNA, charge-transfer excited states can form between the chromophore and nucleobases. For instance, in anthraquinone (B42736) derivatives interacting with guanine (B1146940) in DNA, electron flow predominantly occurs from guanine to the anthraquinone moiety. This highlights the potential for intermolecular electron transfer processes in relevant environments.
Furthermore, the decrease in fluorescence quantum yields observed for this compound and similar dyes in polar protic solvents can be attributed to non-radiative deactivation pathways, including twisted intramolecular charge transfer (TICT) and intermolecular proton transfer phenomena. nih.gov These processes involve significant charge redistribution and structural changes in the excited state, leading to efficient quenching of fluorescence.
Twisted Intramolecular Charge Transfer (TICT) vs. Planar Intramolecular Charge Transfer (PICT) State Debates
The photophysical behavior of donor-acceptor molecules, such as this compound, often involves complex excited-state dynamics, leading to debates concerning the nature of their emissive states, particularly between Twisted Intramolecular Charge Transfer (TICT) and Planar Intramolecular Charge Transfer (PICT) states. The classic example of this debate is 4-dimethylaminobenzonitrile (DMABN), where a TICT state is characterized by a nearly complete electron transfer from the amino group to the cyanophenyl group, accompanied by substantial Stokes shifts and high sensitivity to solvent polarity.
For PRODAN, an analogue of this compound, theoretical investigations have supported the formation of a TICT state, where the amine group is twisted approximately 90° relative to the naphthalene ring. However, experimental evidence, including solvatochromic studies and dielectric loss measurements, often points towards a PICT geometry for PRODAN's excited state. These studies suggest that the excited-state dipole moment is only moderately larger than that of the ground state, a difference considered too small for a fully developed TICT state with nearly full charge transfer. Furthermore, constrained PRODAN derivatives, where the dialkylamino group is forced to be coplanar with the naphthalene ring (thus preventing TICT), exhibit fluorescence similar to PRODAN, lending support to the PICT model.
Given that this compound is designed as an anthracene analogue of PRODAN, it is anticipated that its emission might also strongly depend on solvent polarity, similar to PRODAN's behavior nih.gov. While specific experimental data definitively assigning this compound's emissive state as TICT or PICT are not explicitly detailed in the provided search results, its pronounced solvatochromism suggests significant charge transfer character in the excited state, a common feature of both TICT and PICT systems nih.gov. The debate for this compound, therefore, likely mirrors that of PRODAN, focusing on the degree of structural relaxation and charge separation in its excited state.
Photoinduced Intramolecular Electron Transfer Processes
Photoinduced Intramolecular Electron Transfer (PET) is a fundamental process in donor-acceptor molecules like this compound, where light absorption leads to the transfer of an electron from an electron-donating moiety to an electron-accepting moiety within the same molecule. This process results in the formation of an intramolecular charge transfer (ICT) state, which is often highly sensitive to the surrounding environment nih.gov.
In this compound, the 2,6-donor-acceptor substitution pattern across the anthracene core facilitates this ICT process nih.govnih.gov. The presence of a strong electron-donating dihexylamino group and an electron-withdrawing propionyl group promotes charge separation upon excitation nih.gov. This charge transfer leads to a significant increase in the dipole moment in the excited state, which is a key characteristic responsible for the observed positive fluorescence solvatochromism nih.gov.
The efficiency and kinetics of PET in such systems are influenced by factors such as the electronic coupling between the donor and acceptor, the energy gap between the ground and excited states, and the reorganization energy of the solvent and molecule. Studies on similar anthracene derivatives have shown that the nature of substituents can effectively alter charge population and frontier orbital energy levels, impacting the ICT properties. For instance, protonation of heterocyclic substituents on anthracene can transform them into stronger electron acceptors, leading to significant red-shifts in absorption and emission due to enhanced ICT. The ability of this compound to exhibit polarity-sensitive fluorescence over a wide range (green to far-red) is a direct consequence of these photoinduced intramolecular electron transfer processes and the subsequent stabilization of the highly dipolar excited state by polar solvents nih.gov.
Absorption and Emission Spectra Analysis for Mechanistic Insights
The absorption and emission spectra of this compound provide crucial insights into its photophysical mechanisms and excited-state dynamics. This compound exhibits significantly red-shifted absorption and emission compared to its naphthalene analogue, PRODAN nih.govnih.gov. Its maximum absorption wavelength (λabs max) typically falls within the 440-460 nm range, which is considerably longer than the ~375-400 nm range for simple anthroyl derivatives without push-pull substitution nih.gov. This red-shifted absorption is advantageous for biological applications as it helps avoid cellular autofluorescence nih.gov.
In contrast to its absorption, this compound's emission spectrum shows a dramatic sensitivity to solvent polarity nih.gov. For instance, the emission maximum of a related anthracene analogue can shift from 483 nm in hexane to 617 nm in ethylene glycol nih.gov. This large shift in emission wavelength, known as solvatochromism, is a hallmark of fluorophores undergoing significant intramolecular charge transfer upon excitation nih.gov. The emission bands are typically broad and structureless, with large Stokes shifts, further indicating a substantial difference between the excited-state geometry and that of the ground state, and confirming the charge transfer nature of the transitions.
Table 1: Representative Spectral Data for this compound and Analogues
| Compound | Solvent | Absorption Max (λabs max, nm) | Emission Max (λem max, nm) | Source |
| This compound | 440-460 | Polarity-sensitive, wide range (e.g., 483-617 nm) | nih.gov | |
| This compound | Hexane | ~439-445 | 483 | nih.gov |
| This compound | Ethylene Glycol | ~464 | 617 | nih.gov |
| PRODAN | - | ~340-370 | Polarity-sensitive (e.g., 400-500 nm) | |
| Anthracene (unsubstituted) | - | 356 | 397 |
Factors Influencing Bathochromic Shifts and Spectral Broadening
Several factors contribute to the observed bathochromic shifts (red-shifts) and spectral broadening in this compound's absorption and emission spectra:
Solvent Polarity : The most pronounced factor influencing this compound's emission is solvent polarity nih.gov. As the polarity of the solvent increases, the excited state, which has a larger dipole moment due to charge transfer, becomes more stabilized nih.gov. This increased stabilization in polar solvents lowers the energy of the emitted photon, leading to a bathochromic shift in the emission maximum nih.gov. This compound exhibits a dramatic effect of solvent polarity on its emission wavelength, with shifts of over 100 nm observed between nonpolar and highly polar solvents nih.gov. The broad and structureless emission bands observed in polar solvents are also indicative of strong solvent-solute interactions and structural relaxation in the excited state.
Intramolecular Charge Transfer (ICT) : The inherent donor-acceptor nature of this compound facilitates a significant ICT process upon excitation nih.gov. This charge redistribution lowers the energy gap between the ground and excited states, directly contributing to the red-shifted absorption and emission. The strength of the donor and acceptor groups and their electronic coupling play a crucial role in determining the extent of this shift.
Extended π-Conjugation : The anthracene core itself provides an extended π-conjugated system. As discussed in Section 3.4.2, extending the π-conjugation generally leads to a decrease in the HOMO-LUMO energy gap, resulting in bathochromic shifts in both absorption and emission.
Structural Relaxation : The large Stokes shifts and broad emission spectra suggest a significant difference between the ground and excited state geometries. Upon excitation, the molecule undergoes structural reorganization, including twisting or reorientation of donor/acceptor moieties, to reach a more stable excited state. This relaxation process dissipates energy, contributing to the red-shift and broadening of the emission band.
Understanding the Impact of Extended π-Conjugation
Extended π-conjugation plays a critical role in defining the photophysical properties of this compound. The anthracene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, inherently possesses a larger π-system compared to the naphthalene core of PRODAN.
The impact of extended π-conjugation can be summarized as follows:
Red-shifted Absorption and Emission : Generally, extending the π-conjugation in push-pull dyes, such as by incorporating anthracene instead of naphthalene, leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap results in the absorption and emission of lower-energy photons, manifesting as bathochromic shifts (red-shifts) in both the absorption and emission spectra nih.gov. This compound's absorption in the 440-460 nm range is a direct consequence of this extended conjugation, shifting it into a more desirable visible region for biological applications compared to UV-absorbing naphthalene derivatives nih.govnih.gov.
Enhanced Intramolecular Charge Transfer (ICT) : A more extended π-system can facilitate more efficient intramolecular charge transfer between the donor and acceptor moieties. This stronger ICT can lead to a larger excited-state dipole moment and, consequently, a more pronounced solvatochromic response, as seen in this compound's highly polarity-sensitive fluorescence nih.gov.
Applicability in Specific Wavelength Ranges : By shifting the absorption and emission bands into the visible and near-infrared regions, extended π-conjugation makes fluorophores like this compound more suitable for applications where autofluorescence is a concern, such as in biological imaging nih.gov.
Table 2: Impact of Extended π-Conjugation on Spectral Properties (this compound vs. PRODAN)
| Feature | PRODAN (Naphthalene Core) | This compound (Anthracene Core) | Effect of Extended π-Conjugation | Source |
| Core Structure | Naphthalene (2 rings) | Anthracene (3 rings) | Increased π-conjugation | nih.govnih.gov |
| Absorption Max (λabs max) | ~340-370 nm | 440-460 nm (bathochromic shift) | Shifts to longer wavelengths (red-shift) | nih.gov |
| Emission Max (λem max) | ~400-500 nm (solvatochromic) | 483-617 nm (more red-shifted, highly solvatochromic) | Shifts to longer wavelengths (red-shift) and enhanced solvatochromism | nih.gov |
| ICT Efficiency | High | Enhanced | Facilitates more efficient charge transfer | nih.gov |
| Biological Application Relevance | Useful, but UV absorption can overlap with autofluorescence | More favorable excitation wavelengths, avoids autofluorescence | Increased utility in biological imaging | nih.gov |
Computational Chemistry and Theoretical Modeling of Anthradan
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and TD-DFT calculations are fundamental tools for probing the ground and excited states of molecules. For Anthradan, these methods have been instrumental in elucidating its structural and electronic characteristics, particularly its donor-acceptor nature wikipedia.org.
Geometry Optimization and Electronic Structure Elucidation
Geometry optimization, a core application of DFT, determines the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy on the potential energy surface. For this compound, the DFT-D method, which incorporates empirical corrections for van der Waals interactions, has proven advantageous for optimizing the geometries of large systems exhibiting donor-acceptor interactions wikipedia.org. This approach allows for accurate structural predictions, which are crucial for understanding the molecule's behavior. The electronic structure of this compound, characterized as a charge-transfer dyad, is elucidated through these calculations, revealing how electron density is distributed and how it influences the molecule's properties wikipedia.org.
Prediction of Spectroscopic Properties and Transition Moments
TD-DFT calculations are essential for predicting the excited-state properties of molecules, including their absorption and emission spectra cenmed.comfishersci.cauni.lu. For this compound, TD-DFT calculations, specifically using BH-LYP and B3-LYP functionals with triple-ζ basis sets, have been performed to obtain theoretical circular dichroism (CD) spectra wikipedia.org. These computational predictions have successfully reproduced experimental CD spectra by averaging the calculated spectra of individual conformers based on Boltzmann populations derived from single-point SCS-MP2 energies wikipedia.org. The ability of TD-DFT to predict spectroscopic properties, such as visible absorptions and solvatofluorochromism, provides a deeper understanding of this compound's photophysical behavior and its utility as a fluorophore cenmed.com. Transition moments, which describe the probability and polarization of electronic transitions, are also derived from these calculations, offering insights into the molecule's light absorption and emission characteristics.
Molecular Orbital Analysis (HOMO/LUMO) and Charge Transfer Characterization
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electron distribution and charge transfer phenomena within a molecule. For this compound, identified as a donor-acceptor (charge-transfer) dyad, the relative shapes and spatial positions of the HOMO and LUMO orbitals are indicative of its charge transfer character wikipedia.org. When the HOMO and LUMO span different regions of the molecule, excitation of an electron from the HOMO to the LUMO signifies a spatial transfer of charge. This charge transfer characteristic is fundamental to this compound's polarity-sensitive emission and its efficiency as a fluorophore labsolu.ca. Computational studies on anthracene (B1667546) derivatives, including this compound, demonstrate that the frontier molecular orbitals (FMOs) can be influenced by substituents, thereby tuning charge transport properties.
Theoretical Investigations of Excited-State Dynamics and Relaxation Pathways
Theoretical investigations into excited-state dynamics and relaxation pathways provide critical insights into how molecules dissipate absorbed energy. For this compound, its nature as a fluorophore with high quantum yields and significant solvatofluorochromism implies specific excited-state behaviors cenmed.comlabsolu.ca. While direct detailed excited-state dynamics simulations for this compound are not extensively detailed in the provided snippets, the general principles apply. TD-DFT calculations are employed to investigate the electronic properties and excited-state dynamics of related anthraquinone-based polymeric dyes, providing a deeper understanding of their photophysical behavior, light absorption, and electron transfer processes fishersci.ca. The strong decrease in fluorescence quantum yields observed for this compound analogues in polar protic solvents, coupled with increased non-radiative deactivation rates, suggests the involvement of twisted intramolecular charge transfer (TICT) and intermolecular proton transfer phenomena as key relaxation pathways labsolu.ca.
Computational Studies of Reaction Mechanisms in Anthracene Synthesis
Computational chemistry is a valuable tool for exploring reaction mechanisms that might be difficult to observe experimentally. While the provided information on this compound specifically focuses on its properties as a fluorophore, its synthesis involves regioselective Friedel-Crafts reactions on N,N-dihexylanthracen-2-amine labsolu.ca. More broadly, computational studies have investigated reaction mechanisms in anthracene synthesis, such as the evaluation of intermediates like α-phenyl-β-halovinyl cations and halogen-bridged or spirocyclic phenyl-bridged cations formed during protonation of phenylethynyl halides or halogen addition to phenylethynes wikipedia.org. General methods for anthracene synthesis, such as Friedel-Crafts alkylation and Diels-Alder reactions, have also been characterized. Computational methods can provide significant insight into the chemical processes involved in forming complex anthracene derivatives.
Quantum Chemical Studies on Antiradical Activity and Electron Density Distribution
Quantum chemical studies, often employing DFT, are used to assess the antiradical activity of compounds by analyzing their electronic properties, including electron density distribution. While specific studies on this compound's antiradical activity are not detailed in the provided search results, the methodology is broadly applicable to organic molecules. These studies investigate how electron density is distributed across a molecule and how it influences its reactivity towards free radicals. Parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron transfer enthalpy (ETE) are calculated to understand radical scavenging mechanisms like hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). The electron density at specific atomic sites and its changes upon substitution are crucial indicators of a molecule's potential antiradical properties.
Compound Names and PubChem CIDs
Advanced Applications of Anthradan As a Molecular Probe in Mechanistic Research
Characterization of Microenvironmental Polarity in Model Systems
Anthradan exhibits polarity-sensitive emission and high quantum yields, making it comparable to PRODAN in its ability to report on the local environment wikipedia.orgfishersci.cacenmed.comlabsolu.ca. This solvatochromic behavior allows this compound to serve as an indicator of changes in the polarity of its surroundings, a property widely utilized in chemical and biological research to study bulk and local polarity in macrosystems.
Single-Molecule Imaging in Polymer Hosts
A rigorous test of a fluorophore's quality is its capability for single-molecule imaging, which demands bright fluorescence, minimal coupling with dark states, and photostability fishersci.ca. This compound has been successfully imaged at the single-molecule level in polymer hosts, such as poly(methyl methacrylate) (PMMA), demonstrating its potential for high-resolution studies wikipedia.orgfishersci.cacenmed.com. While single copies of this compound molecules are visible in epifluorescence images, the photostability of these molecules requires further development to enhance the number of emitted photons before photobleaching fishersci.ca.
Two-Photon Fluorescence Microscopy for Deep-Tissue Imaging and Mechanistic Elucidation
Two-photon fluorescence microscopy (2PFM) is a powerful tool for studying biological systems, offering significant advantages over conventional microscopy for deep-tissue imaging wikipedia.org. These advantages include reduced autofluorescence, minimal photodamage to the sample due to excitation being confined to the focal volume, and greatly improved imaging depth penetration because near-infrared (NIR) laser sources scatter less in biological tissues wikipedia.org.
Evaluation of Two-Photon Absorbing Properties and Imaging Capabilities
A new anthracene-based dipolar dye, also referred to as this compound (specifically, 9,10-bis(o-dimethoxy-phenyl)-anthradan), has been synthesized and evaluated for its two-photon absorbing and imaging properties wikipedia.org. This variant of this compound absorbs and emits at longer wavelengths than acedan, another known two-photon absorbing dye, making it more suitable for biological applications by avoiding overlap with cellular autofluorescence wikipedia.org. It exhibits stability under two-photon excitation conditions and is biocompatible wikipedia.org. Research indicates that this compound analogues can possess significant two-photon absorption cross-sections, reported to be up to 450 GM.
Application in Understanding Biological System Dynamics (Non-Clinical)
The biocompatibility and favorable optical properties of this compound have facilitated its use in non-clinical applications for understanding biological system dynamics. Specifically, it has been successfully employed for two-photon imaging of mouse organ tissues, including the brain, kidney, liver, lung, and spleen wikipedia.org. In these applications, this compound demonstrated bright, near-red fluorescence with negligible autofluorescence, showcasing its potential for visualizing structures and processes deep within biological samples wikipedia.org. Such characteristics position this compound as a promising new class of two-photon absorbing dyes for the development of advanced fluorescent probes and tags, which are crucial for mechanistic studies in biological systems wikipedia.org. Understanding the dynamics of biological systems often involves observing how properties emerge from the nonlinear interaction of multiple components, and molecular probes like this compound can provide critical insights into these complex phenomena.
Development of this compound-Based Chemosensors and Biosensors (Mechanistic Focus)
Anthracene (B1667546) derivatives, including this compound, are extensively utilized as fluorescent probes in various applications, including chemical sensors and optoelectronic materials wikipedia.orgfishersci.ca. The development of this compound-based chemosensors and biosensors leverages its inherent environment-sensitive fluorescence. Chemosensors are devices that transduce a chemical signal into an analytically useful output, typically composed of a receptor and a transducer. Biosensors are a specific type of chemosensor where the receptor is based on biological units, such as natural macromolecules like peptides, proteins, or nucleic acids. This compound's pronounced sensitivity to solvent polarity and its ability to exhibit distinct fluorescence changes in response to external stimuli make it an ideal candidate for designing novel sensors wikipedia.orgfishersci.cacenmed.com. These sensors can be tailored to detect specific analytes by integrating this compound with recognition elements, thereby enabling mechanistic studies of molecular interactions and biochemical processes.
Acid-Sensitive Fluorescence Probes and Protonation Effects
Anthracene derivatives, including this compound, are widely employed as acid-sensitive fluorescence probes due to their distinct photophysical responses to changes in proton concentration. The fundamental mechanism involves the protonation of specific heterocycles within the anthracene-substituted probe structure. This protonation enhances the electron-acceptor properties of these heterocycles, leading to significant red-shifts in both the absorption and emission maxima of the anthracene chromophore nih.gov.
Detailed research findings illustrate this effect. For instance, studies on anthryloxazoline 2b, an anthracene derivative, have demonstrated a notable red shift in its emission spectrum upon protonation, shifting from 444 nm to 540 nm nih.gov. This change is attributed to the establishment of an intramolecular charge transfer (ICT) upon light absorption, even when the anthracene core lacks additional π-conjugated donor substituents. The protonated oxazoline (B21484) substituent acts as a strong acceptor, facilitating this ICT nih.gov.
The ability of these probes to exhibit such pronounced spectral shifts upon protonation makes them invaluable tools for monitoring pH changes in various environments, including the imaging of acidic organelles within living cells nih.gov. Theoretical studies further support the understanding of protonation effects on the sensing mechanism and photophysical properties of fluorescent probes, suggesting their effectiveness in acidic environments.
Table 1: Protonation-Induced Emission Shift in Anthryloxazoline 2b
| Compound | State | Emission Maximum (nm) |
| Anthryloxazoline 2b | Unprotonated | 444 |
| Anthryloxazoline 2b | Protonated | 540 |
Ion-Selective Fluoroionophores and Their Interaction Mechanisms
Anthracene-linked derivatives also serve as effective ion-selective fluoroionophores, exhibiting specific interaction mechanisms with various metal ions. A significant class of these compounds includes polythiazaalkane and polythiaalkane derivatives coupled with an anthracene moiety.
The mechanistic insights into these fluoroionophores reveal a photoinduced electron transfer (PET) quenching mechanism. In their free forms, certain fluoroionophores containing basic nitrogen atoms (e.g., compounds 1, 2, 5, and 6) exhibit quenched fluorescence due to PET from the nitrogen atom to the photoexcited anthracene unit. Upon protonation of these nitrogen atoms, the PET process is inhibited, leading to a recovery of fluorescence intensity.
Further mechanistic studies on the complexation behavior with metal ions demonstrate high selectivity. For instance, the fluorescence intensity of protonated fluoroionophores 1, 2, 5, and 6 selectively decreases upon the addition of silver ions (Ag⁺) under acidic conditions. Similarly, other fluoroionophores (e.g., 3, 4, 7, and 8-12), whose fluorescence is not pH-dependent, also show a selective decrease in fluorescence intensity with Ag⁺ addition. This quenching in complexed fluoroionophores is primarily attributed to the interaction of the bound silver ion with either the nitrogen atom or the π-electron system of the anthracene unit. These findings highlight the intricate interplay between the probe's structure, protonation state, and specific ion binding, which dictates its fluorescent response.
Integration into Advanced Materials for Optoelectronic and Sensor Applications (Mechanistic Studies)
Anthracene and its derivatives, including this compound, are extensively integrated into advanced materials for a wide array of optoelectronic and sensor applications, with significant mechanistic research underpinning their performance wikipedia.org. Their unique photophysical and photochemical properties make them valuable building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and chemical sensors wikipedia.org.
Mechanistic studies in optoelectronic applications often focus on modulating the electronic properties of anthracene-based materials. For example, regioselective borylation of polycyclic aromatic hydrocarbons (PAHs) like dipyridylanthracene (DPA), an anthracene derivative, has been shown to yield novel π-conjugated materials with tailored optoelectronic characteristics. Computational mechanistic studies using Density Functional Theory (DFT) have elucidated the factors influencing regioselectivity in double-borylation reactions. These studies reveal that an elevated Highest Occupied Molecular Orbital (HOMO) energy level in specific regioisomers (e.g., cis-BDPA) significantly reduces the HOMO-LUMO gap, leading to desirable near-infrared (near-IR) emissive properties. This detailed understanding of the electronic structure and reaction pathways is crucial for designing materials with optimized photophysical performance.
In the realm of sensor applications, mechanistic investigations are paramount for developing highly selective and sensitive probes. Anthracene-based fluorescent probes for metal ions, such as Hg²⁺, exemplify this. Mechanistic studies employing techniques like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Job's curves are utilized to determine the precise reaction mechanism and stoichiometry between the probe and the target analyte. For instance, it has been demonstrated that certain anthracene-based Hg²⁺ probes react with Hg²⁺ in a 1:1 or 1:2 molar ratio, leading to distinct "turn-off" or "turn-on" fluorescence responses. These mechanistic insights are critical for rational probe design, ensuring high selectivity and sensitivity in practical detection scenarios. The integration of anthracene derivatives into advanced materials, guided by thorough mechanistic understanding, continues to expand their utility in high-performance optoelectronic devices and chemical sensors.
Stability and Degradation Pathways of Anthradan
Photostability under Various Excitation Conditions and Environmental Factors
The photostability of anthracene (B1667546), a three-ring polycyclic aromatic hydrocarbon (PAH), is a critical factor in determining its environmental persistence. When released into the environment, anthracene is subject to photodegradation, particularly in natural waters exposed to sunlight researchgate.net. The rate of this degradation is influenced by several factors, including light intensity and water turbidity; higher turbidity can slow the rate of photodegradation by reducing light penetration researchgate.net.
Research has shown that the photodegradation of anthracene can be significantly accelerated through photocatalysis. When irradiated with photons from sources like UV light, semiconductor photocatalysts such as Titanium dioxide (TiO2) and Zinc oxide (ZnO) generate highly reactive species, including hydroxyl radicals and superoxide ions, which effectively oxidize organic compounds like anthracene adsorbed on the catalyst surface ekb.eg. Studies comparing these catalysts found the order of activity for anthracene degradation to be TiO2 > ZnO > TiO2/ZnO ekb.eg. The process eventually leads to the mineralization of anthracene into CO2 and water ekb.eg. Under natural sunlight exposure, a copper-doped ZnO nanocomposite has also demonstrated high efficiency, achieving 94% degradation of anthracene at a concentration of 10 mg L-1 rsc.org.
Conversely, strategies exist to enhance the photostability of anthracene derivatives for applications such as fluorescent probes in single-molecule studies. One method involves supramolecular encapsulation. A study on a 9,10-bis(phenylethynyl)anthracene derivative showed that encapsulating it within a self-assembled boronic ester complex resulted in a nearly 10-fold increase in its photostability rsc.org. This encapsulation restricts conformational changes and reduces the heterogeneity of the local environment, thereby decreasing photobleaching rsc.org. The encapsulated complex proved to be more than 30 times more photostable than Rhodamine 6G, a commonly used fluorescent dye rsc.org.
Table 1: Summary of Experimental Conditions for Anthracene Photodegradation
| Catalyst | Light Source | Initial Anthracene Conc. | Degradation Efficiency | Time | Reference |
| Titanium dioxide (TiO₂) | UV Irradiation | Not Specified | High | 90 min for acid removal | ekb.eg |
| Zinc oxide (ZnO) | UV Irradiation | Not Specified | Medium | >90 min for acid removal | ekb.eg |
| Copper-doped Zinc oxide (Cu@ZnO) | Natural Sunlight | 10 mg L⁻¹ | 94% | Not Specified | rsc.org |
| None (Supramolecular Encapsulation) | Not Specified | Single-molecule | ~10-fold increase in photostability | Not Specified | rsc.org |
Mechanistic Studies of Degradation by Reactive Species (e.g., Sulfate Radical, Hydroxyl Radical)
Advanced Oxidation Processes (AOPs) are widely employed for the degradation of persistent organic pollutants like anthracene. These processes generate highly reactive species, such as sulfate radicals (SO₄⁻) and hydroxyl radicals (OH), which can effectively decompose anthracene nih.gov.
Theoretical calculations have been used to investigate the mechanisms of anthracene decomposition by these two radicals in aqueous solutions. The initiation reactions involving anthracene and its derivatives, anthrone (B1665570) and anthraquinone (B42736), were studied. Both SO₄⁻ and OH radicals were found to play important roles in the initiation of anthracene and anthrone degradation, particularly at lower pH nih.gov. The hydroxyl radical is a primary oxidant in many AOPs, formed through processes like the Fenton reaction (Fe(III)/H₂O₂) or photocatalysis, and it attacks organic molecules, leading to their degradation nih.govresearchgate.netrsc.org.
For the degradation of the intermediate product anthraquinone, the hydroxyl radical (OH) was found to be more significant in the initiation process than the sulfate radical (SO₄⁻) nih.gov. The energy barrier for the reaction between anthraquinone and the hydroxyl radical is significantly lower (6.84 kcal mol⁻¹) compared to the reaction with the sulfate radical (22.30 kcal mol⁻¹) nih.gov. This suggests that while sulfate radicals are effective, their indirect influence might be more significant in the later stages of degradation for certain byproducts nih.gov. Sulfate radicals themselves can be generated through the activation of persulfate or peroxymonosulfate by methods such as UV irradiation nih.govni.ac.rsulsan.ac.kr. The efficiency of degradation using sulfate radicals is influenced by factors like pH, with acidic conditions often being more favorable ni.ac.rs.
Table 2: Comparison of Radical Reactivity with Anthracene and its Oxidation Products
| Radical Species | Reactant | Key Finding | Energy Barrier (kcal mol⁻¹) | Reference |
| Sulfate Radical (SO₄⁻) | Anthracene, Anthrone | Plays an important role in initiation reactions at lower pH. | Not specified for ANT | nih.gov |
| Hydroxyl Radical (OH) | Anthracene, Anthrone | Plays an important role in initiation reactions at lower pH. | Not specified for ANT | nih.gov |
| Sulfate Radical (SO₄⁻) | Anthraquinone | Less important than OH for initiation. | 22.30 | nih.gov |
| Hydroxyl Radical (OH) | Anthraquinone | More important than SO₄⁻ for initiation. | 6.84 | nih.gov |
Environmental Fate and Bioremediation Mechanisms of Anthracene Derivatives
Anthracene is a persistent environmental contaminant found in soil, sediments, water, and air, originating from the incomplete combustion of organic materials like coal and petroleum researchgate.netniof-eg.comepa.gov. Due to its hydrophobic nature and potential for bioaccumulation, it serves as a model compound for studying the environmental fate of PAHs nih.gov. While not considered carcinogenic itself, it is a signature compound for PAH contamination niof-eg.comnih.gov.
Bioremediation presents an economical and environmentally sound approach to cleaning up anthracene-contaminated sites niof-eg.com. This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to degrade toxic pollutants into less harmful substances nih.gov.
Several microbial strains have been identified for their ability to degrade anthracene.
Bacteria: A novel strain of Bacillus cereus (S13), isolated from rhizospheric soil, demonstrated an 82.29% degradation of anthracene (at 1000 mgL⁻¹) within 120 hours. The degradation pathway involved the formation of 9,10-dihydroxy-anthracene and anthraquinone nih.gov. Marine Pseudomonas fluorescens has also been shown to effectively degrade anthracene in seawater and wastewater niof-eg.com.
Fungi: The non-lignolytic fungus Aspergillus glaucus, isolated from Antarctic soil, is capable of using anthracene as a sole carbon source for growth mdpi.com.
Microalgal-bacterial consortium: A consortium of the microalga Gonium pectorale and the bacterium Bacillus licheniformis showed enhanced degradation of anthracene, achieving 99% removal. The primary metabolites identified were 9,10-phenanthrenequinone and 2-(2′-hydroxybenzoyl)-benzoic acid frontiersin.org.
The effectiveness of bioremediation can be influenced by various environmental parameters, including pH, temperature, and the presence of other compounds researchgate.netniof-eg.com. For instance, a halophilic laccase from the bacterium Alkalibacillus salilacus achieved maximum anthracene removal at 40 °C, pH 8, and a NaCl concentration of 1.5 M nih.gov. The ultimate goal of bioremediation is the complete mineralization of the PAH to prevent the accumulation of potentially toxic intermediate metabolites niof-eg.com.
Table 3: Examples of Microorganisms Used in Anthracene Bioremediation
| Microorganism/Enzyme | Type | Degradation Efficiency | Incubation Time | Key Metabolites | Reference |
| Bacillus cereus S13 | Bacterium | 82.29% | 120 h | 9, 10, dihydroxy-anthracene, anthraquinone | nih.gov |
| Laccase (Alkalibacillus salilacus) | Enzyme | ~61.5% | 72 h | Not specified | nih.gov |
| Gonium pectorale & Bacillus licheniformis | Algal-Bacterial Consortium | 99% | Not specified | 9,10-phenanthrenequinone, 2-(2′-hydroxybenzoyl)-benzoic acid | frontiersin.org |
| Pseudomonas fluorescens | Bacterium | 2.5 µg/l /h | 120 h | Not specified | niof-eg.com |
| Aspergillus glaucus | Fungus | Utilized as sole carbon source | Not specified | 2-hydroxy-1-naphthanoic acid | mdpi.com |
Future Directions and Emerging Research Avenues for Anthradan
Design of Next-Generation Anthracene-Based Fluorophores with Enhanced Characteristics
The development of next-generation fluorophores is a critical area of research, and Anthradan serves as an excellent scaffold for such advancements. As a long-wavelength analogue of PRODAN, this compound already represents an improvement by shifting absorption and emission into the visible region, thereby increasing its utility in biological contexts. nih.govzhanggroup.orgfishersci.ca Future research aims to further enhance its characteristics, including quantum yield, photostability, and specific wavelength tuning. The synthesis of this compound analogues has been successfully achieved through regioselective Friedel–Crafts reactions, yielding compounds that maintain the advantageous red-shifted emission and absorption spectra. wikidata.org This synthetic versatility suggests opportunities for systematic structural modifications to fine-tune its photophysical properties. The inherent donor-acceptor anthracene (B1667546) structure of this compound is fundamental to its solvatochromic behavior and high quantum yields, properties crucial for developing highly sensitive environmental probes. nih.govzhanggroup.orgfishersci.cawikipedia.org Continued efforts will focus on designing derivatives with even greater sensitivity to microenvironmental changes, optimized brightness, and extended photostability for prolonged imaging applications.
Table 1: Photophysical Characteristics of this compound and PRODAN
| Property | This compound (2-propionyl-6-dihexylaminoanthracene) | PRODAN (2-propionyl-6-dimethylaminonaphthalene) | Reference |
| Absorption Maxima (λabs max) | 440-460 nm | ~360 nm | nih.govfishersci.ca |
| Emission Characteristics | Polarity-sensitive emission | Polarity-sensitive emission | nih.govfishersci.ca |
| Quantum Yields | High in a range of solvents | High | nih.govfishersci.ca |
| Biological Advantage | Avoids cellular autofluorescence | Absorbs in UV region (drawback) | nih.govfishersci.ca |
Integration of this compound into Novel Advanced Materials and Devices
Anthracene derivatives are broadly utilized in material science, encompassing applications in optoelectronic materials, light-emitting diodes (OLEDs), organic field-effect transistors, polymeric materials, and solar cells. nih.govcenmed.comnih.gov this compound, with its strong fluorescent properties, is well-suited for integration into such advanced materials and devices. Proof-of-principle studies have already demonstrated the successful imaging of single this compound molecules within polymer hosts, indicating its potential for use in high-resolution imaging and sensing platforms. nih.govwikidata.orgzhanggroup.orgfishersci.canih.gov Its application in two-photon imaging of mouse organ tissues, exhibiting bright, near-red fluorescence with minimal autofluorescence, highlights its biocompatibility and stability within complex biological matrices, which is critical for in-vivo device integration. wikidata.org Future research will explore its role in developing next-generation biosensors, diagnostic tools, and optoelectronic components, potentially leveraging its solvatochromic properties to create smart materials that respond to specific environmental stimuli.
Expansion of Mechanistic Studies into Complex Biological Environments (e.g., Organelles, Cellular Pathways in Animal Models)
The inherent advantages of this compound for biological applications, particularly its red-shifted absorption and emission profiles that minimize overlap with cellular autofluorescence, pave the way for extensive mechanistic studies in complex biological systems. nih.govzhanggroup.orgfishersci.ca Its polarity-sensitive emission, a characteristic shared with PRODAN, makes this compound an invaluable tool for investigating nanoenvironments within cells, such as those found in proteins and membranes. nih.govfishersci.ca This sensitivity allows researchers to monitor subtle changes in local polarity, providing insights into protein folding, membrane dynamics, and lipid domain organization. The successful application of this compound in two-photon imaging of mouse organ tissues underscores its potential for deeper investigations into cellular pathways and organelle function in living animal models. wikidata.org Future studies will aim to functionalize this compound to target specific organelles or biomolecules, enabling real-time monitoring of molecular interactions and dynamic cellular processes, thereby contributing to a more comprehensive understanding of biological mechanisms.
Theoretical Prediction and Computational Screening of New this compound Analogues
Theoretical prediction and computational screening are indispensable tools for accelerating the discovery and optimization of new this compound analogues. Building upon existing computational studies of similar dipolar fluorophores and PRODAN derivatives, these methods can accurately predict the photophysical properties of novel this compound structures before their synthesis. nih.gov This includes predicting absorption and emission wavelengths, quantum yields, and solvatochromic responses. By employing advanced computational chemistry techniques, researchers can systematically explore a vast chemical space, identifying promising candidates with enhanced characteristics for specific applications. Such in silico approaches can guide synthetic efforts, leading to more efficient and targeted development of fluorophores with desired properties, including improved two-photon absorption cross-sections or tailored environmental sensitivities.
Exploration of this compound's Role in Uncovering Undiscovered Molecular Pathways
The ability of this compound to act as a highly sensitive environmental probe provides a unique opportunity to uncover previously unknown molecular pathways. By reporting on changes in local polarity and microenvironments, this compound can signal alterations in cellular states, protein-protein interactions, or enzymatic activities that might be indicative of novel biological mechanisms. While direct studies on this compound's role in pathway discovery are emerging, the broader utility of anthracene derivatives in probing DNA cleavage and visualizing biological processes in animal tissues suggests a strong potential. wikidata.orgnih.gov Future research will leverage this compound's unique spectral properties to design experiments aimed at correlating observed fluorescence changes with specific cellular events, potentially leading to the identification of new signaling cascades, metabolic routes, or disease progression markers that were previously undetectable. This exploratory avenue holds significant promise for advancing fundamental biological understanding and identifying new therapeutic targets.
Q & A
Q. How to address reviewer critiques about this compound’s mechanistic ambiguities?
- Methodology :
- Conduct additional control experiments (e.g., isotopic labeling) to confirm proposed reaction pathways .
- Use Bayesian statistics to quantify uncertainty in mechanistic models and update prior assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
